Cas no 66735-24-8 (6-Chloro-2-methylquinolin-4-amine)

6-Chloro-2-methylquinolin-4-amine is a versatile organic compound with significant applications in medicinal chemistry. This compound offers enhanced stability and reactivity, making it an attractive choice for synthesizing novel pharmaceuticals. Its unique structural features contribute to its ability to interact with biological molecules, potentially leading to the development of effective therapeutic agents.
6-Chloro-2-methylquinolin-4-amine structure
66735-24-8 structure
Product Name:6-Chloro-2-methylquinolin-4-amine
CAS No:66735-24-8
MF:C10H9ClN2
MW:192.644860982895
MDL:MFCD09787712
CID:867897
PubChem ID:12411655
Update Time:2025-10-17

6-Chloro-2-methylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-methylquinolin-4-amine
    • 4-Amino-6-chloro-2-methylquinoline
    • 4-Amino-6-chloro-2-methyl-quinoline
    • 4-Amino-6-chlor-2-methylchinolin
    • 6-Chlor-2-methyl-[4]chinolylamin
    • 6-chloro-2-methyl-4-quinolylamine
    • 6-Chloro-2-methyl-quinolin-4-ylamine
    • BB_SC-7508
    • CCG-321468
    • MFCD09787712
    • BB 0222176
    • AB52059
    • EN300-238573
    • 66735-24-8
    • SCHEMBL440491
    • F2156-0058
    • AS-36022
    • AKOS002329203
    • DTXSID00497037
    • 6-Chloro-2-methyl-4-quinolinamine, AldrichCPR
    • BBL031480
    • STK858351
    • DB-349139
    • MDL: MFCD09787712
    • Inchi: 1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)
    • InChI Key: LEQBRGIPLABKAS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C=C(C)N=2)N

Computed Properties

  • Exact Mass: 192.04500
  • Monoisotopic Mass: 192.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.308
  • Boiling Point: 361.414°C at 760 mmHg
  • Flash Point: 172.377°C
  • Refractive Index: 1.688
  • PSA: 38.91000
  • LogP: 3.36000

6-Chloro-2-methylquinolin-4-amine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Hazardous Material Identification: Xn

6-Chloro-2-methylquinolin-4-amine Pricemore >>

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